4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine
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Overview
Description
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between a halogenated pyridine derivative and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like THF or DMF are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and amines, depending on the type of reaction and reagents used.
Scientific Research Applications
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine is unique due to its cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c1-11-7-4-12-5-8(9(7)10)13-6-2-3-6/h4-6,11H,2-3H2,1H3 |
InChI Key |
QAGJSMWXJXPPLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1Cl)OC2CC2 |
Origin of Product |
United States |
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